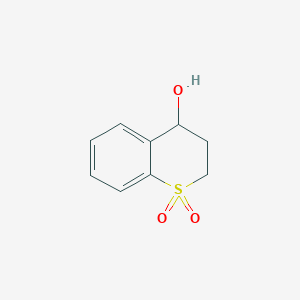

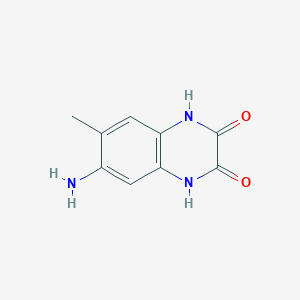

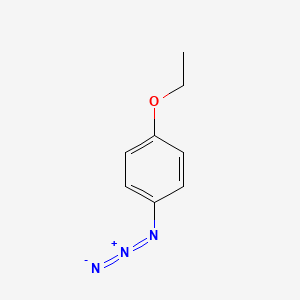

6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione” is a derivative of quinoxalinedione . Quinoxalinediones are a family of related compounds sharing the same bicyclic core . Various quinoxalinediones are drugs .

Synthesis Analysis

Quinoxalinedione is produced by condensation of dimethyloxalate and o-phenylenediamine . The compound exists in solution and the solid state predominantly as the diamide form . Some reactions of the compound indicate a role for the diol tautomer .

Wissenschaftliche Forschungsanwendungen

D-Amino Acid Oxidase (DAAO) Inhibition

This compound has been studied for its potential as a DAAO inhibitor. DAAO inhibitors are significant because they can modulate the levels of D-serine, an important co-agonist of the NMDA receptor, which plays a crucial role in the pathophysiology of schizophrenia. By inhibiting DAAO, 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione could help in maintaining higher levels of D-serine in the brain, potentially improving cognitive functions and symptoms associated with schizophrenia .

Neuroprotective Agent

The neuroprotective properties of DAAO inhibitors suggest that this compound may also serve as a neuroprotective agent. It could potentially be used to prevent neurodegenerative diseases or to protect neuronal health in various neuropathological conditions .

Analgesic Applications

Research indicates that DAAO inhibitors can have analgesic effects, which means that 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione could be used to develop new painkillers. It could be particularly useful in managing chronic pain conditions, such as neuropathic pain or bone cancer pain .

Corrosion Inhibition

Outside of biomedical applications, this compound has shown promise as a corrosion inhibitor. It could be used in materials science and engineering to protect metals and alloys from corrosion, thereby extending the life of structures and machinery .

Supramolecular Material

Due to its excellent adsorption properties, 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione can be used as a supramolecular material. This application is valuable in the field of chemistry for creating complex structures at the molecular level .

Chemical Synthesis and Custom Services

The compound is also important in chemical synthesis, where it can be used as a building block for creating various chemical entities. Its availability for custom synthesis services makes it a valuable resource for research and development in pharmaceuticals and other industries .

Pharmacological Research

In pharmacological research, this compound’s role as a DAAO inhibitor opens up possibilities for studying its effects on various neurotransmitter systems. This can lead to the discovery of novel therapeutic agents for treating a range of psychiatric and neurological disorders .

Environmental Science

Given its adsorption properties, 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione could be explored for environmental applications, such as in the removal of pollutants or heavy metals from water and soil .

Eigenschaften

IUPAC Name |

6-amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-4-2-6-7(3-5(4)10)12-9(14)8(13)11-6/h2-3H,10H2,1H3,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTQHXAYMVYHKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571643 |

Source

|

| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

CAS RN |

69904-14-9 |

Source

|

| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)